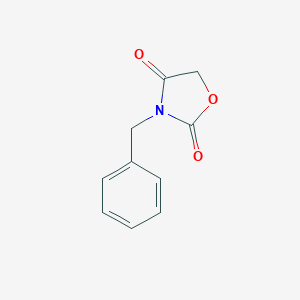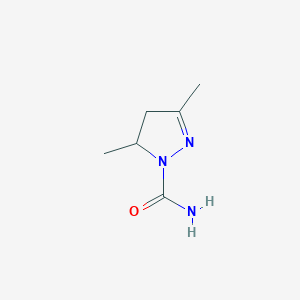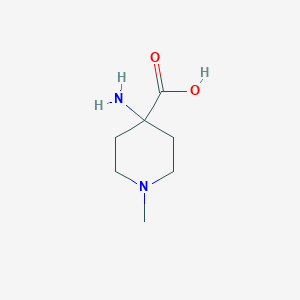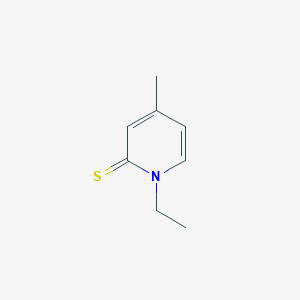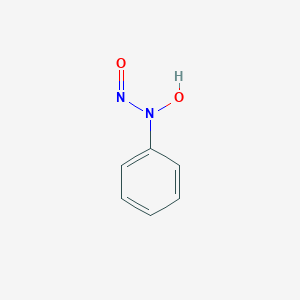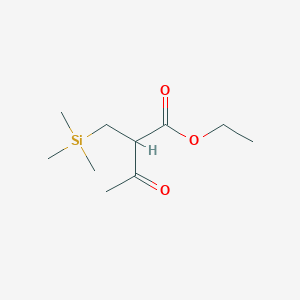
Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate
Vue d'ensemble
Description
Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate, also known as ethyl 3-oxo-2-(trimethylsilyl)butyrate, is an organic compound that has gained significant attention in scientific research. This compound belongs to the family of β-keto esters and is commonly used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Ethyl 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate has a wide range of scientific research applications. One of the most common applications is in the synthesis of various organic compounds. This compound can be used as a building block for the synthesis of β-keto esters, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Another application of Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate is in the study of enzyme-catalyzed reactions. This compound has been used to investigate the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been used in the development of new enzyme inhibitors for the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate is not well understood. However, it is believed that this compound acts as an acylating agent, reacting with nucleophiles such as enzymes and proteins. This reaction leads to the formation of covalent bonds between the compound and the nucleophile, resulting in the inhibition of enzymatic activity.
Effets Biochimiques Et Physiologiques
Ethyl 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate in lab experiments is its high yield of synthesis. This makes it an efficient and cost-effective method for synthesizing β-keto esters. However, one limitation of this compound is its potential toxicity. In vitro studies have shown that this compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate in scientific research. One direction is the development of new enzyme inhibitors for the treatment of neurological disorders. This compound has shown promise as a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Another direction is the synthesis of new organic compounds using Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate as a building block. This compound can be used to synthesize a wide range of β-keto esters, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Conclusion:
In conclusion, Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate is an important compound in scientific research. It has a wide range of applications, including the synthesis of organic compounds and the study of enzyme-catalyzed reactions. This compound has also shown promise as a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. With its high yield of synthesis and potential for the development of new enzyme inhibitors and organic compounds, Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate is a compound that will continue to be an important tool in scientific research.
Méthodes De Synthèse
Ethyl 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate can be synthesized through the reaction of Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate acetoacetate with trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate magnesium chloride. This reaction results in the formation of Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate 3-oxo-2-(trimEthyl 3-oxo-2-(trimethylsilylmethyl)butanoatesilylmEthyl 3-oxo-2-(trimethylsilylmethyl)butanoate)butanoate as a yellow oil. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.
Propriétés
IUPAC Name |
ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-6-13-10(12)9(8(2)11)7-14(3,4)5/h9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITWIISZAZCPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[Si](C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399493 | |
| Record name | AGN-PC-0L5MJG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-(trimethylsilylmethyl)butanoate | |
CAS RN |
17906-77-3 | |
| Record name | Ethyl 3-oxo-2-[(trimethylsilyl)methyl]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17906-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0L5MJG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



